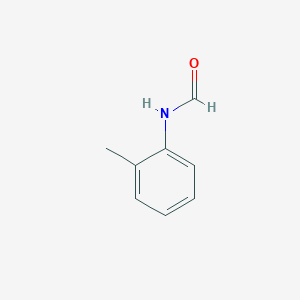

Formamide, N-(2-methylphenyl)-

Description

The exact mass of the compound Formamide, N-(2-methylphenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406128. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Formamide, N-(2-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Formamide, N-(2-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7-4-2-3-5-8(7)9-6-10/h2-6H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTLGJAARBNQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059108 | |

| Record name | Formamide, N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-69-9 | |

| Record name | N-(2-Methylphenyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamide, N-(2-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Tolylformamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Tolylformamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N-(2-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formamide, N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-methylformanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-(o-tolyl)formamide

Introduction

N-(o-tolyl)formamide, with the CAS number 94-69-9, is an organic compound of interest in various fields of chemical research and development. Its structure, featuring a formamide group attached to an o-tolyl substituent, imparts specific physicochemical characteristics that are crucial for its application in synthesis, formulation, and biological studies. This guide provides a comprehensive overview of the known physical properties of N-(o-tolyl)formamide and details robust experimental protocols for the determination of key characteristics that are not yet extensively documented in the literature. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling a thorough understanding and utilization of this compound.

Core Physical Properties of N-(o-tolyl)formamide

A summary of the key physical properties of N-(o-tolyl)formamide is presented in the table below. These values have been compiled from various chemical data sources and provide a foundational understanding of the compound's physical nature.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO | |

| Molecular Weight | 135.16 g/mol | |

| Appearance | Slightly beige powder to crystal | |

| Melting Point | 58-62 °C | |

| Boiling Point | 287-289 °C | |

| Density | 1.086 g/cm³ | |

| Water Solubility | log10WS = -1.92 (Calculated) | |

| Octanol-Water Partition Coefficient (logP) | 2.213 (Calculated) |

Experimental Determination of Physical Properties

To supplement the existing data, this section provides detailed, field-proven methodologies for the experimental determination of solubility and the acquisition of spectral data for N-(o-tolyl)formamide. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Solubility Profile Determination

Understanding the solubility of N-(o-tolyl)formamide in a range of common laboratory solvents is critical for its handling, reaction setup, and purification. The following protocol outlines a reliable method for qualitative and semi-quantitative solubility assessment.

Principle: The solubility of a solid in a solvent is determined by incrementally adding the solid to a fixed volume of the solvent at a constant temperature until saturation is reached. Visual observation of dissolution provides a qualitative assessment, which can be followed by gravimetric analysis for a semi-quantitative result.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of N-(o-tolyl)formamide.

Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh approximately 100 mg of N-(o-tolyl)formamide.

-

Measure 1 mL of the desired solvent (e.g., methanol, ethanol, acetone, dimethyl sulfoxide, chloroform) into a clean, dry vial.

-

-

Execution:

-

Add a small, precisely weighed portion (e.g., 10 mg) of N-(o-tolyl)formamide to the solvent.

-

Stir the mixture vigorously using a magnetic stirrer for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C).

-

Visually inspect the solution. If the solid has completely dissolved, proceed to the next addition.

-

Continue adding small, weighed portions of the solid until it no longer dissolves, and a saturated solution with excess solid is obtained.

-

-

Analysis:

-

Qualitative: Based on the amount of solid added before saturation, classify the solubility as:

-

Very Soluble: > 100 mg/mL

-

Freely Soluble: 10 - 100 mg/mL

-

Soluble: 1 - 10 mg/mL

-

Sparingly Soluble: 0.1 - 1 mg/mL

-

Slightly Soluble: 0.01 - 0.1 mg/mL

-

Very Slightly Soluble: < 0.01 mg/mL

-

-

Semi-Quantitative (Optional):

-

Carefully filter the saturated solution to remove the excess solid.

-

Evaporate the solvent from a known volume of the filtrate under reduced pressure.

-

Weigh the remaining solid residue to determine the mass of dissolved solute per volume of solvent.

-

-

Causality of Experimental Choices: The use of small, incremental additions of the solid allows for a more accurate determination of the saturation point. Maintaining a constant temperature is crucial as solubility is temperature-dependent. Vigorous stirring ensures that the system reaches equilibrium.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of N-(o-tolyl)formamide. The following sections detail the standard protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Principle: NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing structural information.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Step-by-Step Protocol:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-10 mg of N-(o-tolyl)formamide. For ¹³C NMR, a larger sample of 20-50 mg is recommended.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial. Chloroform-d is a good starting choice due to its ability to dissolve a wide range of organic compounds.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is critical for high-resolution spectra.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient for routine analysis.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate peak representation.

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

-

Identify the chemical shifts (δ) of all peaks in both ¹H and ¹³C spectra and reference them to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Causality of Experimental Choices: The use of deuterated solvents is essential to avoid large solvent signals that would overwhelm the analyte signals. Shimming is a critical step to maximize spectral resolution by minimizing magnetic field inhomogeneities.

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. An FTIR spectrum is a plot of infrared intensity versus wavenumber, where absorption bands indicate the presence of specific functional groups.

Experimental Workflow for FTIR Analysis (ATR Method)

Caption: Workflow for FTIR analysis using the ATR technique.

Step-by-Step Protocol (using Attenuated Total Reflectance - ATR):

-

Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

-

Sample Analysis:

-

Place a small amount of N-(o-tolyl)formamide powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal surface.

-

Collect the sample spectrum.

-

-

Data Analysis:

-

The resulting spectrum should be analyzed for characteristic absorption bands. For N-(o-tolyl)formamide, key expected absorptions include:

-

N-H stretch (around 3300 cm⁻¹)

-

C-H stretches (aromatic and methyl, around 3100-2850 cm⁻¹)

-

C=O stretch (amide I band, around 1680-1650 cm⁻¹)

-

N-H bend and C-N stretch (amide II band, around 1550 cm⁻¹)

-

C=C stretches (aromatic, around 1600-1450 cm⁻¹)

-

-

Causality of Experimental Choices: The ATR technique is often preferred for solid samples as it requires minimal sample preparation compared to methods like KBr pellets.[2] Collecting a background spectrum is crucial for obtaining a clean spectrum of the sample by removing interfering signals.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Principle: In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of ion intensity versus m/z.

Experimental Workflow for Mass Spectrometry Analysis

Caption: Workflow for mass spectrometry analysis.

Step-by-Step Protocol (using Electrospray Ionization - ESI):

-

Sample Preparation:

-

Dissolve a small amount (sub-milligram) of N-(o-tolyl)formamide in a solvent suitable for ESI-MS, such as methanol or acetonitrile.

-

Dilute the solution to a final concentration in the low µg/mL to ng/mL range.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source of the mass spectrometer or introduce it via a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode. The molecular ion is expected to be observed as [M+H]⁺ at m/z 136.17 or as the sodium adduct [M+Na]⁺.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion.

-

Analyze the fragmentation pattern to gain further structural information. High-resolution mass spectrometry can be used to confirm the elemental composition.

-

Causality of Experimental Choices: ESI is a soft ionization technique suitable for polar molecules like amides, often resulting in a prominent molecular ion peak with minimal fragmentation, which simplifies spectral interpretation. Proper sample dilution is critical to avoid detector saturation and ion suppression effects.

Conclusion

This technical guide provides a consolidated source of the known physical properties of N-(o-tolyl)formamide and offers detailed, actionable protocols for the determination of its solubility and for its comprehensive spectroscopic characterization. By grounding these methodologies in established scientific principles and providing clear, step-by-step instructions, this document aims to empower researchers, scientists, and drug development professionals to confidently and accurately work with this compound. The provided workflows and protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data, which is paramount for advancing scientific research and development.

References

-

Chemical Point UG. 2-METHYLFORMANILIDE 94-69-9, Purity 96%. [Link]

-

ChemBK. N-FORMYL-O-TOLUIDIDE. [Link]

-

Cheméo. Chemical Properties of Formamide, N-(2-methylphenyl)- (CAS 94-69-9). [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

Sources

"Formamide, N-(2-methylphenyl)-" molecular weight and formula

An In-Depth Technical Guide to Formamide, N-(2-methylphenyl)-

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on Formamide, N-(2-methylphenyl)-, also known as N-(o-tolyl)formamide. We will delve into its fundamental properties, synthesis methodologies, chemical behavior, and applications, providing a robust framework for its effective and safe utilization in a laboratory setting.

Core Molecular Attributes and Physicochemical Properties

Formamide, N-(2-methylphenyl)- (CAS No. 94-69-9) is a secondary amide derivative of formamide.[1] Structurally, it is characterized by a formyl group attached to the nitrogen atom of 2-methylaniline (o-toluidine).[1] This substitution of a 2-methylphenyl group onto the formamide nitrogen imparts specific steric and electronic characteristics that are pivotal to its reactivity and physical properties.[1] The interplay between the amide functional group and the substituted aromatic ring dictates its chemical behavior, allowing the amide to participate in nucleophilic reactions and the aromatic ring to undergo electrophilic substitution.[1]

Below is a summary of its key physicochemical properties, providing essential data for experimental design and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO | [1][2][3] |

| Molecular Weight | 135.16 g/mol | [1][2][3] |

| IUPAC Name | N-(2-methylphenyl)formamide | [3] |

| CAS Number | 94-69-9 | [3] |

| Synonyms | 2'-Methylformanilide, N-Formyl-o-toluidine, N-o-Tolylformamide | [3] |

| SMILES | CC1=CC=CC=C1NC=O | [3] |

| InChI Key | ZXTLGJAARBNQGK-UHFFFAOYSA-N | [3] |

| Heavy Atom Count | 10 | [2] |

| Rotatable Bond Count | 1 | [2] |

Synthesis and Reaction Mechanism

The primary and most direct method for synthesizing N-(2-methylphenyl)formamide is the formylation of 2-methylaniline.[1] This reaction can be performed using various protocols, including acid-catalyzed methods which enhance the electrophilicity of the formylating agent.[1] The choice of reaction conditions is critical for optimizing yield and purity by minimizing the formation of byproducts.[1]

General Reaction Scheme

The overall transformation involves the reaction of 2-methylaniline with a formylating agent, typically formic acid or a derivative, to yield the corresponding N-substituted formamide.

Caption: General workflow for the synthesis of N-(2-methylphenyl)formamide.

Exemplary Experimental Protocol: Acid-Catalyzed Formylation

The following protocol describes a standard laboratory procedure for the synthesis of N-(2-methylphenyl)formamide.

Materials:

-

2-methylaniline (o-toluidine)

-

Formic acid (≥95%)

-

Toluene (or another suitable azeotroping solvent)

-

Dean-Stark apparatus

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Charging Reactants: To the flask, add 2-methylaniline (1.0 eq) and formic acid (1.2 eq). Add toluene to facilitate azeotropic removal of water.

-

Heating and Reflux: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the reaction is complete.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution to neutralize any excess formic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation:

-

Filter off the drying agent.

-

Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product can be purified further by recrystallization or column chromatography if necessary to achieve the desired purity, which is typically around 95%.[1]

Applications in Research and Drug Development

While N-(2-methylphenyl)formamide is primarily a research compound, its structural motifs are relevant in medicinal chemistry and organic synthesis.[1] Formamides, in general, are crucial intermediates. For instance, they can be dehydrated to form isonitriles, which are valuable reagents in multicomponent reactions like the Passerini and Ugi reactions, widely used in the construction of complex molecular scaffolds for drug discovery.

The broader class of formamides, including related solvents like N,N-dimethylformamide (DMF), are extensively used in chemical transformations.[4] Although N-(2-methylphenyl)formamide is not a common solvent, understanding the utility of the formamide group is essential. DMF, for example, is a polar aprotic solvent beneficial for reactions involving polar species, such as Sₙ2 reactions.[4] Due to its reprotoxic nature, there is significant research into finding alternatives to DMF, which could elevate the importance of other formamide derivatives in specific applications.[5][6]

Safety, Handling, and Hazard Profile

It is imperative to handle N-(2-methylphenyl)formamide with appropriate safety precautions, consistent with its hazard classification.

GHS Hazard Classification:

-

Hazard Statements:

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[7]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

The following diagram outlines the logical flow for risk assessment and control when working with this compound.

Caption: A logical workflow for ensuring safety during handling and experimentation.

Conclusion

Formamide, N-(2-methylphenyl)- is a valuable chemical intermediate with well-defined properties and synthesis routes. Its utility in research is primarily as a building block for more complex molecules. A thorough understanding of its chemical characteristics, coupled with stringent adherence to safety protocols, is essential for its successful and safe application in the laboratory. This guide provides the foundational knowledge required for researchers and drug development professionals to incorporate this compound into their synthetic and research programs effectively.

References

-

Formamide, N-(2-methylphenyl)- | C8H9NO | CID 7202 - PubChem. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

-

N-Methylformamide - Wikipedia. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

-

Safety Data Sheet: Formamide - Carl ROTH. (n.d.). Carl ROTH. Retrieved January 31, 2026, from [Link]

-

Sherwood, J., Albericio, F., & de la Torre, B. G. (2024). N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ChemSusChem, e202301639. ResearchGate. Retrieved January 31, 2026, from [Link]

-

Sherwood, J., Albericio, F., & de la Torre, B. G. (2024). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. White Rose Research Online. Retrieved January 31, 2026, from [Link]

-

Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

- US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents. (n.d.). Google Patents.

-

Safety data sheet - CPAChem. (2023, February 2). CPAChem. Retrieved January 31, 2026, from [Link]

-

Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

-

Formamide - SAFETY DATA SHEET - PENTA. (2023, April 3). PENTA. Retrieved January 31, 2026, from [Link]

-

N-Methylformamide | C2H5NO | CID 31254 - PubChem. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

-

Synthesis of N-methylformamide - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 31, 2026, from [Link]

Sources

- 1. Formamide, N-(2-methylphenyl)- | 94-69-9 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Formamide, N-(2-methylphenyl)- | C8H9NO | CID 7202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. fishersci.com [fishersci.com]

An In-Depth Spectroscopic Guide to 2-Formamidotoluene (N-o-tolylformamide)

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 2-Formamidotoluene (CAS No. 94-69-9), a significant chemical intermediate.[1] Intended for professionals in research and development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as they apply to the structural elucidation of this molecule. We move beyond mere data presentation to explore the causality behind spectral features, offering field-proven insights into experimental design, data interpretation, and quality assurance. Protocols are detailed as self-validating systems, grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Molecular Profile of 2-Formamidotoluene

2-Formamidotoluene, also known as N-o-tolylformamide or 2-methylformanilide, is an aromatic amide with the molecular formula C₈H₉NO.[1][2] Its structure, featuring a formyl group attached to the nitrogen of o-toluidine, presents unique spectroscopic challenges and features, most notably the phenomenon of cis-trans isomerism due to restricted rotation around the amide C-N bond. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its chemical behavior in various applications, from synthetic chemistry to materials science.

This guide provides an integrated analysis of the primary spectroscopic techniques used to characterize 2-Formamidotoluene, ensuring a holistic understanding of its molecular signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of 2-Formamidotoluene. Both ¹H and ¹³C NMR are essential, providing a detailed map of the proton and carbon environments within the molecule. A key feature in the NMR spectra of formamides is the presence of two distinct sets of signals for some protons and carbons, arising from the slow interconversion of cis and trans rotamers at room temperature.[3]

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides a quantitative count of the different types of protons and their neighboring environments. The presence of rotamers complicates the spectrum, often resulting in doubled signals for the formyl and N-H protons, and sometimes for the aromatic protons adjacent to the amide group.

Key Spectral Features:

-

Amide Proton (N-H): This proton is highly sensitive to the solvent and its conformation. It typically appears as a broad singlet or a doublet (if coupled to the formyl proton) in the downfield region (δ 8.0-9.5 ppm).

-

Formyl Proton (-CHO): The formyl proton is also conformation-dependent and often appears as two distinct signals. In one study using DMSO-d₆, these were observed as doublets at δ 9.67 ppm and δ 8.41 ppm for one isomer, indicating coupling to the N-H proton.[3]

-

Aromatic Protons (Ar-H): The four protons on the tolyl ring reside in a complex, crowded region (δ 7.0-7.5 ppm). Their specific shifts and splitting patterns are dictated by their position relative to the methyl and formamido groups.

-

Methyl Protons (-CH₃): The tolyl methyl group gives rise to a sharp singlet, typically appearing in the upfield region around δ 2.2-2.4 ppm.

Table 1: Representative ¹H NMR Data for 2-Formamidotoluene

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| Formyl Proton (cis) | ~9.67 | Doublet | ~11.0 | Data reflects isomerism observed in DMSO-d₆.[3] |

| Amide Proton | ~9.51 | Singlet | - | May appear as a broad singlet. |

| Formyl Proton (trans) | ~8.41 | Doublet | ~11.0 | Data reflects isomerism observed in DMSO-d₆.[3] |

| Aromatic Protons | 7.0 - 7.5 | Multiplet | - | Complex region with overlapping signals. |

| Methyl Protons | ~2.30 | Singlet | - | Characteristic sharp signal for the tolyl methyl group. |

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. Like ¹H NMR, the spectrum can be influenced by the presence of rotamers, particularly affecting the carbonyl carbon and the aromatic carbons nearest the substituent.

Key Spectral Features:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded, appearing significantly downfield (δ 160-165 ppm).

-

Aromatic Carbons (Ar-C): The six aromatic carbons typically resonate in the δ 120-140 ppm range. The carbon bearing the formamido group (C1) and the carbon bearing the methyl group (C2) are distinguished from the C-H aromatic carbons.

-

Methyl Carbon (-CH₃): The methyl carbon is the most shielded, found in the upfield region of the spectrum (δ 17-20 ppm).

Experimental Protocol: NMR Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 2-Formamidotoluene.

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of 2-Formamidotoluene and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. Rationale: DMSO-d₆ is often preferred for amides as it slows the exchange of the N-H proton, allowing its observation and coupling.[3]

-

Internal Standard: Add a small drop of Tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Two-dimensional NMR experiments like COSY and HSQC can be run to confirm proton-proton and proton-carbon correlations, respectively.[4][5]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within 2-Formamidotoluene. The spectrum is characterized by strong absorptions corresponding to the vibrations of the amide linkage and the aromatic ring.

Key Spectral Features:

-

N-H Stretch: A moderate to sharp peak typically appears around 3300-3250 cm⁻¹. Its position and shape can indicate the extent of hydrogen bonding in the solid state.

-

Aromatic C-H Stretch: Weak to medium bands are observed just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Bands corresponding to the methyl group appear just below 3000 cm⁻¹.

-

Amide I Band (C=O Stretch): This is one of the most intense and characteristic peaks in the spectrum, found in the range of 1680-1650 cm⁻¹. Its exact frequency is sensitive to the molecular environment and hydrogen bonding.

-

Amide II Band (N-H Bend & C-N Stretch): This strong band is typically found near 1550-1520 cm⁻¹.

-

Aromatic C=C Bending: Several bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.

-

Out-of-Plane (OOP) C-H Bending: Strong bands in the 800-700 cm⁻¹ region can help confirm the substitution pattern of the aromatic ring.

Table 2: Principal IR Absorption Bands for 2-Formamidotoluene

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3250 | Medium, Sharp |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| Amide I (C=O Stretch) | 1680 - 1650 | Strong |

| Amide II (N-H Bend) | 1550 - 1520 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-H Out-of-Plane Bend | 800 - 740 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Objective: To obtain a high-quality IR spectrum of solid 2-Formamidotoluene.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid 2-Formamidotoluene powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal. Rationale: Good contact is essential for achieving a strong, high-quality signal.

-

Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background scan. Label the significant peaks for analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. For 2-Formamidotoluene, with a nominal molecular weight of 135.16 g/mol , the molecular ion peak is a key identifier.[6]

Key Spectral Features:

-

Molecular Ion Peak [M]⁺•: The spectrum should show a clear peak at an m/z (mass-to-charge ratio) of 135, corresponding to the intact molecule that has lost one electron.

-

Key Fragments: The fragmentation of the molecular ion is predictable and provides confirmation of the structure. Common fragmentation pathways for aromatic amides include:

-

Loss of a formyl radical (-•CHO): This results in a fragment at m/z 106, corresponding to the o-toluidine radical cation.

-

Loss of carbon monoxide (-CO): Cleavage and rearrangement can lead to the loss of CO, producing a fragment at m/z 107.

-

Formation of the tropylium ion: Cleavage of the N-aryl bond can lead to the formation of the tolyl cation, which often rearranges to the very stable tropylium ion at m/z 91.

-

Visualization of Key Fragmentation Pathways

Below is a logical diagram illustrating the primary fragmentation cascade for 2-Formamidotoluene under Electron Ionization (EI) conditions.

Caption: Primary EI-MS fragmentation of 2-Formamidotoluene.

Experimental Protocol: GC-MS Analysis

Objective: To confirm the molecular weight and analyze the fragmentation pattern of 2-Formamidotoluene.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 2-Formamidotoluene (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

-

Injection: Inject 1 µL of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system. The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

GC Method: Use a standard capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C. Rationale: This temperature gradient ensures the compound elutes as a sharp peak without thermal decomposition.

-

MS Method: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-200.

-

Data Analysis: Identify the chromatographic peak for 2-Formamidotoluene. Analyze the corresponding mass spectrum, identifying the molecular ion peak and major fragment ions. Compare the obtained spectrum against a reference library (e.g., NIST, Wiley) for confirmation.[2]

Conclusion

The structural characterization of 2-Formamidotoluene is definitively achieved through a coordinated application of NMR, IR, and Mass Spectrometry. NMR spectroscopy confirms the precise proton and carbon framework, uniquely identifying the effects of cis-trans isomerism. IR spectroscopy provides rapid verification of essential functional groups, particularly the amide linkage. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. The methodologies and data presented in this guide serve as a robust framework for the analysis of 2-Formamidotoluene, ensuring high confidence in its identity and purity for research and development applications.

References

- Wang, L., et al. (2015). Mild and facile synthesis of Formamide: Reduction and functionalization of CO2 using NaBH(OAc)3 under atmospheric pressure. Royal Society of Chemistry.

- SpectraBase. (2025). N-o-tolylformamide. John Wiley & Sons, Inc.

- Royal Society of Chemistry. (2018). Supporting Information for Catalytic N-Formylation of Amines with Dimethylformamide. The Royal Society of Chemistry.

- Sigma-Aldrich. (n.d.). N-(2-Tolyl)formamide 97. Merck KGaA.

- ChemicalBook. (2024). 2-METHYLFORMANILIDE | 94-69-9. ChemicalBook.

-

Nicholson, J. W., & Lindley, J. C. (2018). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

-

Hu, K., et al. (2013). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. Journal of Magnetic Resonance. Available at: [Link]

Sources

- 1. 2-METHYLFORMANILIDE | 94-69-9 [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. rsc.org [rsc.org]

- 4. NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(2-Tolyl)formamide 97 94-69-9 [sigmaaldrich.com]

Discovery and history of o-Methylformanilide

An In-Depth Technical Guide to the Discovery and History of N-Formyl-o-toluidine

Introduction

N-Formyl-o-toluidine, systematically known as N-(2-methylphenyl)formamide, is an organic compound of significant historical and practical importance in synthetic chemistry.[1] While the name "o-Methylformanilide" is sometimes used, it can be ambiguous. This guide will focus on N-Formyl-o-toluidine, a key intermediate best known for its pivotal role in the Madelung indole synthesis. Its discovery and the subsequent development of its synthetic applications have been instrumental in the preparation of indoles, a class of heterocyclic compounds with widespread applications in pharmaceuticals and materials science. This document provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of N-Formyl-o-toluidine, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉NO | [1] |

| Molecular Weight | 135.16 g/mol | [1] |

| CAS Number | 94-69-9 | [1] |

| Appearance | Pale yellow solid | [2] |

| Melting Point | 55-58 °C | [2] |

| Boiling Point | 173-175 °C at 25 mmHg | [2] |

Historical Context and Discovery: The Madelung Indole Synthesis

The history of N-Formyl-o-toluidine is intrinsically linked to the development of indole synthesis. In 1912, the German chemist Walter Madelung reported a novel method for the synthesis of substituted indoles through the intramolecular cyclization of N-phenylamides using a strong base at high temperatures.[3][4][5] This reaction, now famously known as the Madelung synthesis, utilized N-acyl-o-toluidines as starting materials.[3] Madelung's original work demonstrated the synthesis of 2-phenylindole from N-benzoyl-o-toluidine using sodium ethoxide.[3]

The significance of this discovery lies in its provision of a new route to indoles, which were and continue to be of immense interest due to their presence in a vast array of natural products and pharmacologically active compounds. The Madelung synthesis, in its essence, involves the base-catalyzed thermal cyclization of an N-acyl-o-toluidine.[3] N-Formyl-o-toluidine serves as the direct precursor to the parent indole molecule in this reaction.

The Causality Behind the Experimental Choices in the Madelung Synthesis

The choice of a strong base and high temperature in the original Madelung synthesis was a necessity driven by the reaction mechanism. The process begins with the deprotonation of both the amide nitrogen and the benzylic methyl group of the N-acyl-o-toluidine.[4] The resulting carbanion then undergoes an intramolecular nucleophilic attack on the amide carbonyl carbon to form a five-membered ring intermediate.[4] Subsequent dehydration yields the indole. The high temperatures, often ranging from 200-400 °C, were required to overcome the activation energy for the cyclization and dehydration steps.[3] The use of a strong base, such as a sodium or potassium alkoxide, was crucial for the initial deprotonation events.[3]

Caption: Workflow of the Madelung Indole Synthesis.

Synthesis of N-Formyl-o-toluidine

The most common and straightforward method for the preparation of N-Formyl-o-toluidine is the direct formylation of o-toluidine with formic acid.[2][6] This reaction is a classic example of N-acylation.

Experimental Protocol: Synthesis of N-Formyl-o-toluidine from o-Toluidine and Formic Acid

This protocol is adapted from established procedures and is designed to be a self-validating system with clear endpoints.[2]

Materials:

-

o-Toluidine

-

Formic acid (90%)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-toluidine and a slight molar excess of 90% formic acid. For example, use 43 g (0.4 mol) of o-toluidine and 21 g of 90% formic acid.[6]

-

Heating: Heat the mixture on a boiling water bath for three hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, remove the reflux condenser and set up the apparatus for distillation under reduced pressure.

-

Distillation: Distill the reaction mixture under reduced pressure. Collect the fraction boiling at 173 °C.[6]

-

Product Characterization: The resulting N-Formyl-o-toluidine should be a pale yellow solid upon cooling.[2] The purity can be confirmed by melting point determination (55-58 °C) and spectroscopic analysis (NMR, IR, MS).[2]

Caption: Synthesis workflow for N-Formyl-o-toluidine.

Spectroscopic Data and Structural Elucidation

The structure of N-Formyl-o-toluidine can be unequivocally confirmed through modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of N-Formyl-o-toluidine in DMSO-d₆ show the presence of two rotational isomers (cis and trans) due to restricted rotation around the C-N amide bond.[7][8]

¹H NMR (400 MHz, DMSO-d₆): [7]

-

cis-isomer (major): δ 9.84 (s, 1H, NH), 8.57 (s, 1H, CHO), aromatic protons, 2.25 (s, 3H, CH₃).

-

trans-isomer (minor): δ 10.01 (d, 1H, NH), 8.66 (d, 1H, CHO), aromatic protons, 2.25 (s, 3H, CH₃).

¹³C NMR (100 MHz, DMSO-d₆): [7]

-

The spectrum will show two sets of signals for the aromatic carbons, the formyl carbon, and the methyl carbon, corresponding to the cis and trans isomers.

Infrared (IR) Spectroscopy

The IR spectrum of N-Formyl-o-toluidine exhibits characteristic absorption bands that confirm the presence of key functional groups.[7]

-

N-H stretch: A broad peak around 3256 cm⁻¹.

-

C=O stretch (amide): A strong absorption band around 1667 cm⁻¹.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of N-Formyl-o-toluidine shows a molecular ion peak [M]⁺ at m/z = 135, corresponding to its molecular weight.[7] A prominent fragment ion is typically observed at m/z = 106, resulting from the loss of the formyl group (CHO).[7]

Modern Applications and Significance in Drug Development

The primary and most enduring application of N-Formyl-o-toluidine is as a precursor in the synthesis of indoles and their derivatives. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals, including anti-inflammatory drugs, serotonin receptor agonists, and anti-cancer agents. The ability to synthesize substituted indoles via the Madelung synthesis, starting from appropriately substituted N-formyl-o-toluidines, makes this compound a valuable building block in drug discovery and development. While the original high-temperature conditions of the Madelung synthesis have been a limitation, modern modifications using stronger bases like n-butyllithium allow the reaction to proceed at much lower temperatures, expanding its utility.

Conclusion

N-Formyl-o-toluidine, a seemingly simple organic molecule, holds a significant place in the history of organic synthesis. Its discovery and application in the Madelung indole synthesis opened up a new avenue for the construction of the indole ring system, a cornerstone of medicinal chemistry. The straightforward synthesis of N-Formyl-o-toluidine from readily available starting materials, coupled with its rich reactivity, ensures its continued relevance in both academic research and industrial drug development. This guide has provided a comprehensive overview of its discovery, historical context, synthesis, and key chemical properties, offering valuable insights for scientists and researchers in the field.

References

-

Madelung, W. (1912). Über eine neue Darstellungsweise für substituierte Indole. I. Berichte der deutschen chemischen Gesellschaft, 45(1), 1128–1134. [Link]

-

Wikipedia contributors. (2023, December 2). Madelung-Indolsynthese. In Wikipedia, Die freie Enzyklopädie. Retrieved February 11, 2026, from [Link]

-

SynArchive. Madelung Indole Synthesis. Retrieved February 11, 2026, from [Link]

-

YouTube. (2018, December 18). Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. Retrieved from [Link]

-

Chem-Station. (2014, October 25). Madelung Indole Synthesis. Retrieved from [Link]

-

Organic Syntheses. Indole. Coll. Vol. 3, p.475 (1955); Vol. 28, p.55 (1948). [Link]

-

Vallejos, G., González, R., & Leiva, S. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. Molecules, 7(8), 665-671. [Link]

-

Gribble, G. W. (2016). Madelung Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 1-28). John Wiley & Sons, Ltd. [Link]

-

Gribble, G. W. (2018). Madelung Indole Synthesis. ResearchGate. [Link]

-

Wikipedia contributors. (2024, January 10). o-Toluidine. In Wikipedia, The Free Encyclopedia. Retrieved February 11, 2026, from [Link]

-

Organic Chemistry Portal. Formylation. Retrieved February 11, 2026, from [Link]

-

Galat, A., & Friedman, H. L. (1948). Indole from Formyl-toluidine. Journal of the American Chemical Society, 70(4), 1280–1281. [Link]

-

Ma, R., Wang, Y.-E., Xiong, D., & Mao, J. (2023). A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Letters, 25(41), 7557–7561. [Link]

-

NIST. (n.d.). Formamide, N-(2-methylphenyl)-. In NIST Chemistry WebBook. Retrieved February 11, 2026, from [Link]

-

Chem.libretexts.org. Madelung synthesis of indole. Retrieved February 11, 2026, from [Link]

- Google Patents. (1957). Process for the preparation of indole.

-

PrepChem.com. Synthesis of N-acetyl-o-toluidine. Retrieved February 11, 2026, from [Link]

-

ResearchGate. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. [Link]

-

SciSpace. (1999). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 20(12), 1373-1374. [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved February 11, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Chemical Versatility of o-Toluidine: Applications and Synthesis Insights. Retrieved February 11, 2026, from [Link]

- Google Patents. (1984). Process for the preparation of indoles.

- Google Patents. (1983). PROCESS FOR PREPARING INDOLE OR INDOLE DERIVATIVES.

-

International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. 8(1). [Link]

Sources

- 1. Formamide, N-(2-methylphenyl)- [webbook.nist.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 4. Madelung-Indolsynthese – Wikipedia [de.wikipedia.org]

- 5. Madelung吲哚合成(Madelung Indole Synthesis) | 化学空间 Chem-Station [cn.chem-station.com]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Role of the Ortho-Methyl Group in N-(2-methylphenyl)formamide Reactivity

Executive Summary

N-aryl amides are fundamental structural motifs in pharmaceuticals, agrochemicals, and materials science. Their reactivity is intricately governed by the nature and position of substituents on the aromatic ring. This technical guide provides an in-depth analysis of N-(2-methylphenyl)formamide, also known as N-formyl-o-toluidine, focusing specifically on the pivotal role of the ortho-methyl group. This substituent, seemingly simple, exerts a profound and dual influence on the molecule's reactivity through a combination of steric and electronic effects. We will dissect these effects, explore their consequences on key reaction classes, and provide robust experimental and computational protocols for their investigation. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and manipulate the reactivity of substituted N-aryl amides for advanced molecular design.

Introduction to N-(2-methylphenyl)formamide

N-(2-methylphenyl)formamide is an organic compound belonging to the formamide class, characterized by a formyl group attached to the nitrogen of 2-methylaniline (o-toluidine)[1]. Its molecular structure presents a fascinating case study in substituent effects, where the amide functionality and the ortho-methyl group engage in a chemical interplay that dictates the molecule's behavior in synthetic transformations.

The amide linkage is generally the least reactive among carboxylic acid derivatives due to resonance stabilization, which delocalizes the nitrogen's lone pair of electrons into the carbonyl system[3][4]. This reduces the electrophilicity of the carbonyl carbon and strengthens the C-N bond[3]. However, the aromatic ring and the amide's N-H bond provide additional reactive sites. The introduction of a methyl group at the ortho position adds a layer of complexity, modulating the intrinsic reactivity of these sites.

The Dual Influence of the Ortho-Methyl Group

The ortho-methyl group's influence is not monolithic; it is a duality of steric and electronic contributions that can either enhance or impede reactivity depending on the specific reaction mechanism.

Electronic Effects

The methyl group is a classic electron-donating group (EDG) and influences the aromatic ring's electronics through two primary mechanisms[5].

-

Inductive Effect (+I): As an alkyl group, the methyl substituent is less electronegative than the sp²-hybridized carbons of the aromatic ring. It inductively pushes electron density into the ring, increasing its overall nucleophilicity[5][6]. This makes the ring more susceptible to attack by electrophiles.

-

Hyperconjugation: The C-H σ-bonds of the methyl group can overlap with the π-system of the aromatic ring, further donating electron density. This effect is particularly important for stabilizing carbocation intermediates formed during electrophilic aromatic substitution, especially when the positive charge is on the ortho or para carbons[7].

The formamide group itself has a more complex electronic profile. The nitrogen atom's lone pair donates into the ring by resonance (+M effect), activating it and directing incoming electrophiles to the ortho and para positions[8][9]. However, the carbonyl group is electron-withdrawing, which can temper this activation[8]. The net effect is that the N-formyl group is an ortho, para-directing activator[8]. The ortho-methyl group's electron-donating nature complements this, further enhancing the ring's activation.

Steric Effects

Steric hindrance is arguably the most significant consequence of the ortho-methyl group's placement.

-

Steric Shielding: The physical bulk of the methyl group impedes access to adjacent reactive sites. This includes the ortho position on the ring (C6) and, crucially, the nitrogen atom of the amide. This shielding can dramatically slow down or even prevent reactions that require nucleophilic attack at the nitrogen or electrophilic attack at the nearby ring position[6][10].

-

Conformational Locking: The ortho-methyl group restricts the free rotation around the C(aryl)-N bond. This influences the preferred conformation of the formamide group relative to the plane of the phenyl ring. Spectroscopic studies have confirmed the existence of cis and trans isomers for N-(2-methylphenyl)formamide in solution[1]. The steric clash between the methyl group and the formyl group can favor specific rotamers, which in turn can affect the accessibility of the nitrogen's lone pair and the N-H proton, thereby influencing reactivity.

The interplay of these effects is summarized in the diagram below.

Caption: Dual influence of the ortho-methyl group.

Impact on Specific Reaction Classes

Electrophilic Aromatic Substitution (EAS)

In EAS reactions, both the N-formyl and the methyl groups are activating and ortho, para-directing[6][8].

-

Directing Effects: The methyl group directs to positions 4 (para) and 6 (ortho). The N-formyl group directs to positions 3 (ortho) and 5 (para). The powerful activating nature of the nitrogen lone pair resonance makes the N-formyl group the dominant directing group. Therefore, substitution is strongly favored at the para position (position 5) relative to the amide.

-

Steric Hindrance: Attack at the ortho position (position 3) is sterically disfavored due to the adjacent bulky methyl group[10]. Consequently, electrophilic substitution on N-(2-methylphenyl)formamide typically yields the 4-substituted (para to the methyl group) and 5-substituted (para to the formyl group) products, with the latter often predominating.

Reactions at the Amide Nitrogen (e.g., N-Arylation)

The nucleophilicity of the amide nitrogen is critical for reactions like N-arylation, alkylation, and acylation. While amides are generally less nucleophilic than amines, they can participate in these reactions under appropriate conditions, often requiring metal catalysis[11][12][13].

Here, the ortho-methyl group's steric hindrance plays a decisive role. Metal-catalyzed N-arylations are known to be sensitive to ortho-substituents on the nucleophile[11]. The methyl group shields the nitrogen atom, making it difficult for the bulky metal-catalyst complex to coordinate and for the subsequent bond formation to occur. As a result, the rate of N-arylation for N-(2-methylphenyl)formamide is significantly lower compared to its non-methylated counterpart, N-phenylformamide. In some cases, the reaction may fail to proceed altogether under standard conditions that are effective for less hindered amides[12].

Experimental and Computational Investigation Protocols

To quantitatively assess the impact of the ortho-methyl group, a combination of kinetic experiments and computational modeling is indispensable.

Protocol: Comparative Kinetic Analysis of Palladium-Catalyzed N-Arylation

This protocol provides a framework for comparing the reaction rates of N-(2-methylphenyl)formamide and N-phenylformamide in a Buchwald-Hartwig amination reaction.

Objective: To quantify the steric effect of the ortho-methyl group on the rate of N-arylation.

Materials:

-

N-(2-methylphenyl)formamide

-

N-phenylformamide (control substrate)

-

Aryl bromide (e.g., 4-bromotoluene)

-

Pd₂(dba)₃ (palladium catalyst precursor)

-

Xantphos (ligand)

-

Cs₂CO₃ (base)

-

Toluene (anhydrous solvent)

-

Internal standard (e.g., dodecane)

-

GC-MS vials, syringes, reaction tubes

Methodology:

-

Reaction Setup: In a glovebox, add Pd₂(dba)₃ (1 mol%), Xantphos (2.5 mol%), and Cs₂CO₃ (1.4 equiv) to a dried reaction tube equipped with a stir bar.

-

Substrate Addition: In separate, parallel experiments, add N-(2-methylphenyl)formamide (1.0 equiv) to one set of tubes and N-phenylformamide (1.0 equiv) to another.

-

Initiation: Add the aryl bromide (1.2 equiv), the internal standard, and anhydrous toluene to each tube to achieve a specific molarity (e.g., 0.1 M).

-

Kinetic Monitoring: Place the reaction tubes in a preheated block (e.g., 100 °C). At timed intervals (e.g., 0, 5, 15, 30, 60, 120 min), withdraw an aliquot from each reaction mixture.

-

Quenching & Analysis: Immediately quench the aliquot with a solution of water and diethyl ether. Vortex, separate the organic layer, and analyze by GC-MS to determine the consumption of the starting amide and formation of the product relative to the internal standard.

-

Data Processing: Plot the concentration of the product versus time for both substrates. The initial slope of this curve provides the initial reaction rate.

Self-Validation:

-

The use of N-phenylformamide as a control directly isolates the effect of the ortho-methyl group.

-

An internal standard corrects for variations in injection volume during GC-MS analysis.

-

Running the experiment in triplicate ensures the reproducibility of the kinetic data.

Caption: Workflow for comparative kinetic analysis.

Protocol: Computational Modeling of Reaction Intermediates

Objective: To theoretically quantify the energetic penalty imposed by the ortho-methyl group on the transition state of a model reaction.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Methodology:

-

Structure Building: Construct 3D models of the reactants, transition states, and products for a model reaction (e.g., oxidative addition of an aryl halide to a Pd(0)-ligand complex, followed by coordination of the amide). Create two sets of models: one with N-(2-methylphenyl)formamide and one with N-phenylformamide.

-

Geometry Optimization: Perform geometry optimizations for all structures using a suitable Density Functional Theory (DFT) method (e.g., B3LYP-D3) and basis set (e.g., 6-311+G(d,p) for main group elements and a pseudopotential basis set for palladium).

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true minima (zero imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculation: Calculate the single-point electronic energies with a larger basis set for higher accuracy.

-

Data Analysis: Determine the activation energy (ΔG‡) for the key bond-forming step for both substrates by subtracting the free energy of the preceding intermediate from the free energy of the transition state. The difference, ΔΔG‡, between the two substrates provides a quantitative measure of the ortho-methyl group's steric and electronic impact.

Data Synthesis and Interpretation

The results from the experimental and computational protocols should be compiled for clear comparison.

Table 1: Comparative Kinetic Data for N-Arylation

| Substrate | Initial Rate (M/s) | Relative Rate |

|---|---|---|

| N-phenylformamide | k₁ | 1.00 |

| N-(2-methylphenyl)formamide| k₂ | k₂/k₁ |

Expected Outcome: k₁ >> k₂, leading to a relative rate significantly less than 1, demonstrating the inhibitory steric effect.

Table 2: Calculated Activation Barriers (DFT)

| Substrate | ΔG‡ (kcal/mol) | ΔΔG‡ (kcal/mol) |

|---|---|---|

| N-phenylformamide | E₁ | 0 |

| N-(2-methylphenyl)formamide| E₂ | E₂ - E₁ |

Expected Outcome: E₂ > E₁, resulting in a positive ΔΔG‡, which quantifies the energetic penalty of the ortho-methyl group at the transition state.

Conclusion and Outlook

The ortho-methyl group in N-(2-methylphenyl)formamide is a powerful modulator of its chemical reactivity. Its influence is a delicate balance of activating electronic effects and deactivating steric effects.

-

Electronically , it activates the aromatic ring, complementing the N-formyl group and promoting electrophilic aromatic substitution, primarily at positions para to the existing substituents.

-

Sterically , it provides significant hindrance that impedes reactions at the amide nitrogen and the adjacent ortho-carbon. This effect is particularly pronounced in metal-catalyzed cross-coupling reactions, where it can drastically reduce reaction rates.

For the synthetic chemist, understanding this duality is crucial. When designing synthetic routes involving N-(2-methylphenyl)formamide or analogous structures, one must choose reaction conditions that can overcome the steric barrier for transformations at the nitrogen, or leverage the combined directing effects for selective functionalization of the aromatic ring. In drug development, where substituted N-aryl amides are common, this ortho-effect can be exploited to tune metabolic stability by sterically shielding a metabolically labile amide bond, or to control the conformation of a molecule to optimize its binding to a biological target. The principles and protocols outlined in this guide provide a robust framework for the rational design and analysis of complex organic molecules.

References

-

PubChem. (n.d.). Formamide, N-(2-methylphenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

-

Sajjad, M. A., Harrison, J. A., Nielson, A. J., & Schwerdtfeger, P. (2017). Interplay of Steric and Electronic Effects on the Bonding Components in Aromatic Ring Agostic Interactions. Organometallics. ACS Publications. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Formamide, N-(2-methylphenyl)- (CAS 94-69-9). Retrieved from [Link]

-

Olofsson, B., et al. (2011). Metal-Free N-Arylation of Secondary Amides at Room Temperature. Organic Letters. ACS Publications. Retrieved from [Link]

-

Ikawa, T., & Buchwald, S. L. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides – Structure and Reactivity. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Amides. Retrieved from [Link]

-

ChemistryViews. (2022). Amide N-Arylations Under Mild Conditions. Retrieved from [Link]

-

Solomons, T. W. G., & Fryhle, C. B. (n.d.). Aromatic Compounds and Their Reactions 2. Wiley. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

MDPI. (2022). Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines. Molecules. Retrieved from [Link]

-

Chem Help ASAP. (2020). ortho, meta, & para positions on aromatic rings. YouTube. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). N-(2-Methylphenyl)formamide. Retrieved from [Link]

-

RSC Publishing. (2023). Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation. Chemical Science. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Ortho Meta Para Directors - Activating and Deactivating Groups. YouTube. Retrieved from [Link]

Sources

- 1. Formamide, N-(2-methylphenyl)- | 94-69-9 | Benchchem [benchchem.com]

- 2. Formamide, N-(2-methylphenyl)- | C8H9NO | CID 7202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. youtube.com [youtube.com]

- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistryviews.org [chemistryviews.org]

Environmental Fate and Degradation of 2-Formamidotoluene (CAS 94-69-9): A Technical Review

Executive Summary

2-Formamidotoluene (N-formyl-o-toluidine) acts as a critical, yet often overlooked, environmental precursor to the regulated carcinogen o-toluidine . While often utilized as a synthetic intermediate in pharmaceutical and pesticide manufacturing (e.g., chlordimeform synthesis), its environmental significance lies in its degradation kinetics. Unlike its parent amine, 2-Formamidotoluene possesses an amide linkage that provides temporary stability in neutral aqueous environments, potentially allowing for transport away from the point of discharge before releasing its toxic payload.

This guide analyzes the physicochemical drivers, hydrolytic mechanisms, and biotransformation pathways of 2-Formamidotoluene, providing researchers with the protocols necessary to assess its persistence and toxicity potential.

Physicochemical Profile & Partitioning Drivers

To predict the environmental fate of 2-Formamidotoluene, one must contrast its properties with its primary degradant, o-toluidine. The N-formylation masks the basicity of the amine, altering sorption behavior in soil and sediment.

Table 1: Comparative Physicochemical Properties

| Property | 2-Formamidotoluene (2-FAT) | o-Toluidine (Degradant) | Environmental Implication |

| CAS Number | 94-69-9 | 95-53-4 | Identification |

| Molecular Weight | 135.16 g/mol | 107.16 g/mol | Mass balance calculations |

| Physical State | Solid (Crystalline) | Liquid | Handling/Spill dynamics |

| Water Solubility | Moderate (Est. 1-5 g/L) | 16.6 g/L | 2-FAT is less mobile than o-toluidine but still water-transportable. |

| Log Kow (Octanol/Water) | ~1.6 - 1.8 (Est.) | 1.32 | 2-FAT has slightly higher bioaccumulation potential before hydrolysis. |

| pKa | Neutral (Amide) | 4.44 (Weak Base) | o-Toluidine cationizes in acidic soils; 2-FAT does not. |

Key Insight: The lack of a basic amine group in 2-Formamidotoluene means it will not bind strongly to cation-exchange sites in soil (humic acids/clays) under acidic conditions. This facilitates higher groundwater mobility compared to o-toluidine in low-pH environments.

Abiotic Degradation: Hydrolytic Stability & Kinetics

The primary abiotic degradation pathway is amide hydrolysis . This reaction is pH-dependent and acts as the rate-limiting step for the release of o-toluidine.

Mechanism

The hydrolysis of 2-Formamidotoluene follows a pseudo-first-order kinetic model in buffered aqueous systems.

-

Acid-Catalyzed: Protonation of the carbonyl oxygen renders the carbon susceptible to nucleophilic attack by water.

-

Base-Catalyzed: Direct nucleophilic attack by the hydroxide ion on the carbonyl carbon.

-

Neutral Hydrolysis: Negligible at ambient temperatures, leading to environmental persistence in pH 6–8 waters.

Steric Effect: The ortho-methyl group provides steric hindrance, protecting the amide bond. This makes 2-Formamidotoluene significantly more stable than non-substituted formanilides (e.g., N-formylaniline), extending its environmental half-life (

Visualization: Degradation Pathway

The following diagram illustrates the transformation of 2-FAT into its toxic metabolites.

Figure 1: Hydrolytic degradation pathway of 2-Formamidotoluene showing the release of o-toluidine and formic acid.

Biotic Degradation: Metabolic Pathways[1][2]

While abiotic hydrolysis dominates in extreme pH, microbial degradation is the primary removal mechanism in surface waters and wastewater treatment plants (WWTPs).

Enzymatic Action: Arylformamidase

Certain soil bacteria (e.g., Arthrobacter, Bacillus strains) express arylformamidase enzymes capable of cleaving the N-formyl bond.

-

Substrate Specificity: These enzymes are generally inducible. Adaptation time (lag phase) is required for microbial communities to upregulate amidase production upon exposure to 2-FAT.

-

Inhibition: High concentrations of the metabolite o-toluidine can be toxic to the microbial consortium, potentially inhibiting further degradation of the parent compound (self-inhibition).

Experimental Protocol: Biodegradation Assay (Modified OECD 301)

To validate biodegradability, do not rely on standard BOD tests alone, as the toxicity of the amine metabolite can skew results.

Step-by-Step Methodology:

-

Inoculum Preparation: Use activated sludge from a WWTP treating industrial textile or pharmaceutical waste (pre-adapted biomass).

-

Test Medium: Mineral salts medium (pH 7.4).

-

Spiking: Add 2-Formamidotoluene at 20 mg/L (below toxicity threshold).

-

Control: Use Aniline as a positive control; Sodium Azide as a sterile negative control.

-

Sampling: Aliquot 5 mL every 24 hours for 28 days.

-

Analysis:

-

Monitor Dissolved Organic Carbon (DOC) removal.

-

Crucial Step: Use HPLC-UV to specifically track the disappearance of 2-FAT and the appearance of o-toluidine. Pass criteria is not just loss of parent, but transient accumulation and subsequent loss of the toxic amine.

-

Analytical Methodologies

Accurate quantification is difficult due to the potential for on-column hydrolysis during analysis.

Recommended Method: LC-MS/MS

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

Note: Avoid high pH mobile phases which may degrade the analyte during the run.

-

-

Gradient: 10% B to 90% B over 5 minutes.

-

Transitions (MRM):

-

Precursor: [M+H]+ 136.1 m/z

-

Quantifier Ion: 107.1 m/z (Loss of -CHO, characteristic of formanilides).

-

Qualifier Ion: 91.1 m/z (Tropylium ion from toluene ring).

-

Quality Control (Self-Validating Step): Include a deuterated internal standard (e.g., o-Toluidine-d7, converting it to N-formyl-o-toluidine-d7 in-house if commercial standards are unavailable) to account for matrix effects and ionization suppression.

Environmental Fate Logic & Risk Assessment

The risk profile of 2-Formamidotoluene is defined by its role as a "reservoir" for o-toluidine.

Compartment Logic

-

Surface Water: High persistence at neutral pH. Long-range transport is possible.

-

Groundwater: If leached, the anaerobic conditions may slow biotic degradation, preserving the amide bond until it reaches a zone of different pH or redox potential.

-

Soil: Moderate mobility. Unlike o-toluidine, which binds to soil organic matter (SOM) via covalent bonding (quinoneimine formation), 2-FAT relies on weak hydrophobic interactions.

Visualization: Environmental Compartments

Figure 2: Environmental fate and transport logic. Note the stability in neutral surface waters.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7242, o-Toluidine. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). Chemical Dashboard: 2-Methylaniline (o-Toluidine).[1][2] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Substance Information: o-Toluidine.[1] (Link establishes the regulatory hazard of the metabolite). Retrieved from [Link]

-

Organization for Economic Co-operation and Development (OECD). Test No. 301: Ready Biodegradability. (Standard protocol basis).[3] Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2-Formamidotoluene and its Analogs in the Synthesis of Pharmaceutical Intermediates

An Application Guide for Researchers and Drug Development Professionals

Introduction: 2-Formamidotoluene as a Cornerstone for Heterocyclic Scaffolds